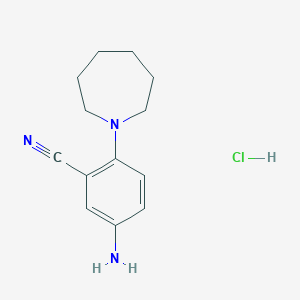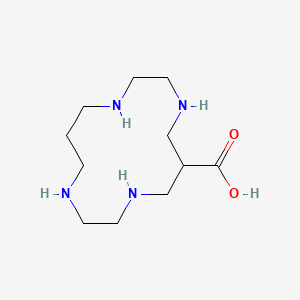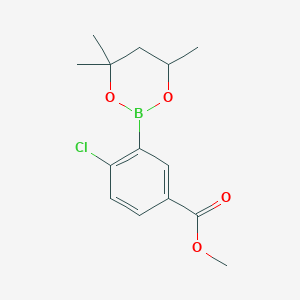
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, also known as MC-5-DB, is a novel compound that has been used in a variety of scientific research applications. It is a boron-containing organic compound that is synthesized from the reaction of methyl benzoate, 2-chloro-5-methylbenzoic acid, and dimethyl dioxaborinane. MC-5-DB has been studied for its potential use in biological systems, and its biochemical and physiological effects have been explored in various laboratory experiments.
Scientific Research Applications
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in a variety of scientific research applications. It has been used as a ligand for the synthesis of metal complexes, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of organic compounds. It has also been used in the study of the interactions between metal complexes and biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not fully understood. However, it is believed that the boron atom in the compound is responsible for its biological activity. The boron atom is thought to interact with the metal ions in the biological system, forming a complex that can affect the structure and function of the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate have been studied in various laboratory experiments. It has been found to have antioxidant properties and to be able to reduce the oxidative stress in cells. It has also been found to inhibit the growth of cancer cells and to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The use of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively non-toxic. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. It has low solubility in water, which can limit its use in biological systems. It is also relatively expensive, which can limit its use in larger scale experiments.
Future Directions
There are several potential future directions for Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. It could be further studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. It could also be studied for its potential use as a catalyst in the synthesis of organic compounds. Additionally, it could be studied for its potential use as a ligand for the synthesis of metal complexes. Finally, it could be studied for its potential use in the study of the interactions between metal complexes and biological systems.
Synthesis Methods
The synthesis of Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves the reaction of methyl benzoate, 2-chloro-5-methylbenzoic acid, and dimethyl dioxaborinane. The reaction is carried out in a three-necked flask, and the reaction is heated to 80°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is typically around 70%. The synthesized Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a white solid that is soluble in organic solvents.
properties
IUPAC Name |
methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-13(2)7-18-14(19-8-13)9-4-5-11(15)10(6-9)12(16)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDMYUNMZRRKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)












